(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
“(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a benzo[d]thiazol-2(3H)-ylidene moiety . Benzo[d]thiazol-2(3H)-ylidene is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving N,N-disubstituted arylhydrazines . These reactions are typically performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety . This moiety is aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis and Chemical Properties
- High-Yield Synthesis: A study by Bobeldijk et al. (1990) discusses the high-yield synthesis of similar benzamide derivatives, emphasizing the efficiency and simplicity of the method, which could be relevant for the synthesis of (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Bobeldijk et al., 1990).
- Molecular Structure and Properties: Kranjc et al. (2011) report on the molecular structure and properties of similar benzamide compounds, which may provide insights into the structural characteristics of this compound (Kranjc et al., 2011).
Potential Applications in Sensing and Detection
- Chemosensors for Anions: Wang et al. (2015) describe the use of coumarin benzothiazole derivatives as chemosensors for cyanide anions. This suggests potential applications of this compound in the development of anion sensors (Wang et al., 2015).
Pharmaceutical Research
- Antifungal Agents: Narayana et al. (2004) explored benzamide derivatives as potential antifungal agents, indicating a possible avenue for the application of this compound in antifungal drug development (Narayana et al., 2004).
- Antitumor Activity: Al-Obaid et al. (2009) investigated the antitumor activity of certain benzamide derivatives, suggesting the potential of this compound in cancer research (Al-Obaid et al., 2009).
Advanced Material Synthesis
- Supramolecular Gelators: Yadav and Ballabh (2020) discuss N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, highlighting the potential use of this compound in the development of novel materials (Yadav & Ballabh, 2020).
Future Directions
The future research directions for this compound could include further investigation of its synthesis, chemical reactions, and potential biological activities. Given the potential antidepressant and anticonvulsant effects of similar compounds , it could be interesting to explore these aspects for this compound as well.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial , enzyme inhibitory effects against Alzheimer’s disease , and anticonvulsant activities. Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been shown to interact with various enzymes and receptors, leading to changes in cellular processes . For example, some benzothiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, if the compound inhibits acetylcholinesterase, it would affect the cholinergic signaling pathway, which plays a critical role in cognitive performance .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits acetylcholinesterase, it could potentially alleviate symptoms of Alzheimer’s disease by increasing acetylcholine levels in the brain .
Biochemical Analysis
Biochemical Properties
The (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that play crucial roles in neurodegenerative diseases like Alzheimer’s disease .
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit the proliferation of certain cancer cells . It also has the potential to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from Alzheimer’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, it has been found to interact strongly with the active sites of both AChE and MAO-B enzymes .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects against AChE and MAO-B enzymes are significant .
Metabolic Pathways
Given its inhibitory effects on AChE and MAO-B, it may influence the cholinergic and monoaminergic pathways .
Properties
IUPAC Name |
2-iodo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2S/c1-12-7-8-15-16(11-12)24-18(21(15)9-10-23-2)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMVYLFEDOGWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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